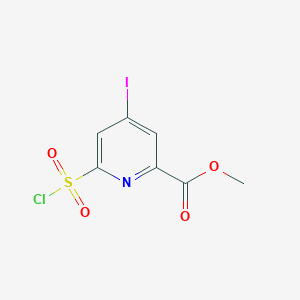
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorosulfonyl group, an iodine atom, and a carboxylate ester group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyridine derivative followed by iodination and esterification. The reaction conditions often require the use of chlorosulfonic acid, iodine, and methanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Reduction Reactions: The iodine atom can be reduced to form deiodinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride
Oxidizing Agents: Hydrogen peroxide
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids: Formed by oxidation reactions
Aplicaciones Científicas De Investigación
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules .
Comparación Con Compuestos Similares
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Similar in having a chlorosulfonyl group but differs in the core structure.
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in different synthetic applications.
Uniqueness: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its pyridine core also offers distinct electronic properties that influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H5ClINO4S |
|---|---|
Peso molecular |
361.54 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonyl-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(9)3-6(10-5)15(8,12)13/h2-3H,1H3 |
Clave InChI |
NPSAPKUHGJNJOI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)I)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


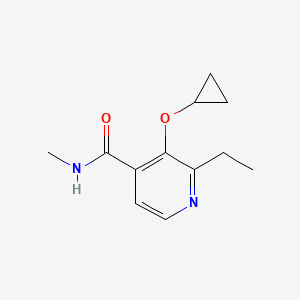


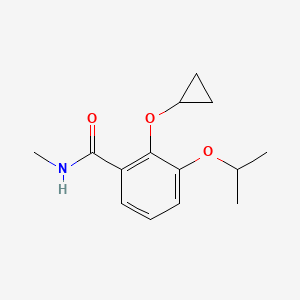
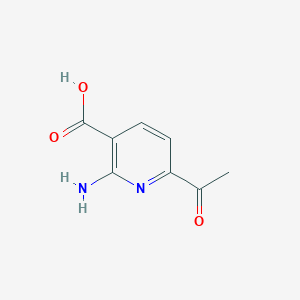
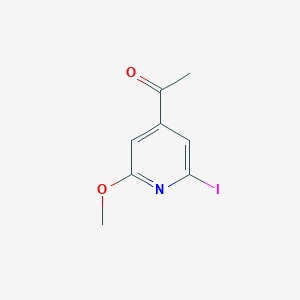

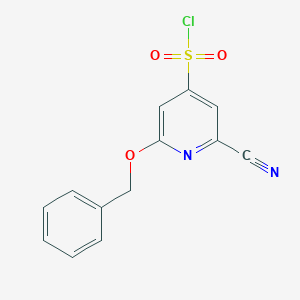




![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)

